Diofenolan
Description
Contextualization of Diofenolan within Insect Growth Regulators (IGRs)
This compound is classified as an IGR and specifically as a juvenile hormone analogue (JHA) or a compound that interferes with juvenile hormone (JH) activity. mdpi.comresearchgate.netherts.ac.uk Juvenile hormones are crucial insect hormones that regulate various physiological processes, including larval development, metamorphosis, and reproduction. mdpi.comresearchgate.netphysiology.org By mimicking or interfering with the action of natural JH, this compound disrupts these vital processes, leading to developmental abnormalities and ultimately preventing successful maturation or reproduction. mdpi.comresearchgate.nettarbaweya.org
Research on this compound highlights its capacity to interfere with endogenous JH levels, thereby disrupting growth, development, metamorphosis, and molting in susceptible insect species. mdpi.comresearchgate.net This mode of action distinguishes it from chitin (B13524) synthesis inhibitors, another major class of IGRs that interfere with the formation of the insect cuticle. mdpi.comresearchgate.netpsu.edu
Historical Trajectory and Evolution of this compound Research
The development of synthetic compounds mimicking or interfering with insect hormones has a history dating back several decades, following the discovery and characterization of natural insect hormones like juvenile hormone. The search for synthetic substances with JH activity gained momentum, leading to the identification and development of various juvenoids. tarbaweya.orgicup.org.uk this compound, identified by the code CGA 59205, emerged from this research trajectory as a synthetic compound exhibiting promising activity against certain insect pests. herts.ac.ukicup.org.uk Early research explored its effectiveness against lepidopterans and scale insects. herts.ac.ukresearchgate.netdntb.gov.ua
Historically, research focused on evaluating this compound's efficacy against various pest species and understanding its effects on different life stages. Studies demonstrated its ability to disrupt metamorphosis, cause molting abnormalities, and inhibit adult emergence in target insects. psu.eduresearchgate.netentomoljournal.com This early work laid the foundation for understanding this compound's potential as a pest control agent within the IGR framework.
Contemporary Research Paradigms and Emerging Frontiers for this compound
Contemporary research on this compound continues to explore its effects on various insect species and delve deeper into its mechanisms of action at the physiological and molecular levels. Recent studies have investigated its impact on specific pests like Musca domestica (house fly) and Rhynchophorus ferrugineus (red palm weevil). mdpi.comresearchgate.netpsu.edu
Research findings indicate that this compound can negatively affect the reproductive ability of insects, causing morphological alterations in reproductive organs. mdpi.comresearchgate.net For instance, studies on M. domestica showed that this compound treatment led to extensive morphological alterations in ovaries and ovarioles, reducing egg-laying capacity. mdpi.comresearchgate.net Furthermore, investigations have examined the interaction between this compound and endocrine glands like the corpora allata, which produce juvenile hormone, revealing alterations suggesting a transition from inactivity to degeneration in these glands upon exposure. mdpi.comresearchgate.net
Emerging frontiers in this compound research include a more detailed understanding of its molecular interactions, such as its binding to juvenile hormone receptors. Studies using techniques like two-hybrid assays have confirmed that this compound exhibits strong JH activity by binding to JH receptors in organisms like Daphnia magna. nih.gov Transcriptome analysis in D. magna exposed to this compound has shown the upregulation of JH-responsive genes and modulation of genes involved in the ecdysone (B1671078) receptor signaling pathway, indicating that this compound can modulate multiple endocrine signaling pathways. nih.gov
Furthermore, research is exploring the comparative efficacy of this compound alongside other JH analogues against polyphagous pests like Spodoptera litura. rsdjournal.orgresearchgate.net These studies evaluate biological effects such as larval and pupal mortality, eclosion failure, and the formation of intermediates, as well as the impact on enzyme activities. researchgate.net
Data from research on the effects of this compound on insect development illustrates its disruptive potential. For example, studies on Pectinophora gossypiella showed that this compound treatment prolonged larval and pupal durations and significantly reduced pupation rates in a dose-dependent manner. entomoljournal.com The formation of larval-pupal intermediates and pupal deformities was also observed, particularly at higher concentrations. entomoljournal.com
The sterilizing effects observed in some insect species suggest a potential for this compound to be integrated into sustainable pest management programs aimed at reducing reliance on conventional insecticides. mdpi.comresearchgate.net Future research directions may involve further investigation into its effects on male reproductive activity and conducting field tests to assess its efficacy in real-world scenarios. researchgate.net The modulation of multiple endocrine pathways by this compound also warrants further investigation into its potential interference with growth, development, and reproduction in various organisms. nih.gov
Here is a table summarizing some research findings on the effects of this compound on insect development:
| Insect Species | Life Stage Treated | Observed Effects | Source |
| Musca domestica | Adult Females | Reduced egg-laying, morphological alterations in ovaries and ovarioles. | mdpi.comresearchgate.net |
| Musca domestica | Adult Females | Alterations in corpora allata (nuclei, cytoplasms, mitochondria). | mdpi.comresearchgate.net |
| Pectinophora gossypiella | Newly hatched larvae | Prolonged larval and pupal duration, reduced pupation, pupal deformities. | entomoljournal.com |
| Pectinophora gossypiella | Full grown larvae | Prolonged larval and pupal duration, reduced pupation, larval-pupal intermediates, pupal deformities. | entomoljournal.com |
| Papilio demoleus | Penultimate/Last instar larvae | Complete inhibition of adult emergence, larval and pupal deformities. | researchgate.net |
| Spodoptera litura | Penultimate instar larvae | Prolongation of larval-larval and larval-pupal ecdysial duration, mortality, eclosion failure, intermediates. | researchgate.net |
| Daphnia magna | Adult | Male offspring induction, binding to JH receptor, upregulation of JH-responsive genes. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-18-20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOOQPFIGYHZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041884 | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63837-33-2 | |
| Record name | Diofenolan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diofenolan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOFENOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4809GWT7HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions of Diofenolan
Juvenile Hormone Agonism and Mimicry by Diofenolan
This compound exerts its effects by acting as a potent agonist of the juvenile hormone receptor, thereby mimicking the presence of endogenous JH and disrupting the precise hormonal timing required for normal insect development. mdpi.comnih.gov
Molecular Binding and Activation of Juvenile Hormone Receptors
The molecular action of this compound is initiated by its binding to the intracellular juvenile hormone receptor (JHR). cas.cz The JHR is a transcription factor belonging to the basic-helix-loop-helix (bHLH) Per-ARNT-Sim (PAS) family of proteins. cas.cznih.gov The established ligand-binding component of this receptor is the Methoprene-tolerant (Met) protein. cas.cznih.govbiorxiv.org
Upon entering the cell, this compound binds to a cavity within the PAS-B domain of the Met protein. cas.czbiorxiv.org This binding event activates the receptor. An active JHR consists of a heterodimer of two bHLH-PAS proteins: the ligand-binding Met and its partner, Taiman (Tai). cas.cz Research using a two-hybrid assay with the Daphnia magna JH receptor confirmed that this compound exhibits strong JH activity, indicating effective binding and activation of the receptor complex. nih.gov This agonist binding mimics the natural hormone, initiating the downstream signaling cascade that would normally be triggered by JH. cas.cz
Transcriptional and Post-Transcriptional Modulation of Juvenile Hormone-Responsive Genes by this compound
Following the activation of the JH receptor by this compound, the Met-Tai heterodimer modulates the expression of target genes. cas.cz This complex regulates transcription by binding to specific response elements in the DNA of JH-responsive genes.
A global whole-body transcriptome analysis of Daphnia magna exposed to this compound revealed a significant up-regulation of JH-responsive genes. nih.gov Key genes in the JH signaling pathway, such as Krüppel-homolog 1 (Kr-h1), are known to be induced by the activated JH receptor. semanticscholar.orgnih.gov The sustained expression of these genes at inappropriate times prevents the initiation of metamorphosis and maintains the juvenile state. nih.govsemanticscholar.org For example, in the swallowtail butterfly, Papilio demoleus, this compound prolongs larval stages, a typical effect of untimely activation of JH-responsive genes. nih.gov
The table below summarizes the observed effects of this compound on gene expression in Daphnia magna.
| Parameter | Observation | Implication |
| Gene Expression | Up-regulation of juvenile hormone-responsive genes | Activation of the JH signaling pathway |
| Organism | Daphnia magna | Demonstrates this compound's activity in crustaceans |
| Methodology | Global whole-body transcriptome analysis | Provides comprehensive data on gene expression changes |
Data sourced from a study on Daphnia magna exposed to 10 ng/L this compound. nih.gov
Interference with Endogenous Juvenile Hormone Homeostasis and Signaling Pathways
By acting as a potent JH mimic, this compound disrupts the natural homeostasis of JH signaling. mdpi.com Insect development relies on precisely timed fluctuations in the levels of endogenous JH. nih.govnih.gov High titers of JH are necessary to maintain the larval state, while a decline in JH is required to permit metamorphosis. mdpi.comnih.gov
This compound introduces a strong, persistent JH signal that overrides the endogenous hormonal fluctuations. mdpi.comnih.gov This interference leads to developmental abnormalities. For instance, application of JH analogs like this compound to lepidopteran insects during the final instar stage can result in abnormal pupation and the development of larval-pupal intermediates, as the sustained JH signal prevents the complete switch to the metamorphic program. nih.gov This disruption of hormonal balance is the primary mechanism behind its insect growth regulatory effects. mdpi.com
Endocrine System Disruption by this compound Beyond Juvenile Hormone Pathways
The endocrine-disrupting effects of this compound are not confined solely to the JH pathway. Research indicates that it can also interact with other critical hormonal systems in insects, notably the ecdysteroid signaling pathway.
Interactions with Ecdysteroid Biosynthesis and Signaling Pathways
Ecdysteroids, such as ecdysone (B1671078) and its active form 20-hydroxyecdysone (B1671079) (20E), are steroid hormones that regulate molting and metamorphosis. nih.govnih.gov The interplay between JH and ecdysteroid signaling is crucial for coordinating developmental transitions. nih.gov
Transcriptome analysis in Daphnia magna has shown that exposure to this compound leads to the modulation of several genes involved in the ecdysone receptor signaling pathway. nih.gov This finding suggests a cross-regulation between the JH and ecdysone pathways, where the potent JH signal from this compound can influence the expression of genes responsive to ecdysteroids. nih.govnih.gov While the JH receptor is the primary target, the resulting downstream effects can cascade to interfere with how the organism responds to its molting hormones. nih.gov
Morphological and Functional Alterations of Endocrine Glands (e.g., Corpora Allata) induced by this compound
The corpora allata are the primary endocrine glands responsible for synthesizing and secreting JH in insects. mdpi.comnih.govmdpi.com Studies on the house fly, Musca domestica, have demonstrated that this compound can induce severe morphological and ultrastructural damage to these glands. mdpi.com
Investigations using optical and transmission electron microscopy revealed that this compound treatment caused extensive alterations to the nuclei, cytoplasm, and mitochondria of the corpora allata cells. mdpi.com These changes are indicative of a rapid transition of the gland from a state of inactivity to one of degeneration. mdpi.com Such damage to the primary site of JH synthesis would profoundly disrupt the insect's ability to regulate its own JH titers, compounding the effects of this compound's JH mimicry. mdpi.comnih.gov
The table below details the observed effects of this compound on the corpora allata of Musca domestica.
| Cellular Component | Observed Alteration | Functional Implication |
| Nuclei | Extensive alterations | Disruption of cellular control and gene expression |
| Cytoplasm | Extensive alterations | Impaired metabolic and synthetic functions |
| Mitochondria | Extensive alterations | Compromised energy production, leading to cell death |
| Overall Gland State | Rapid transition from inactivity to degeneration | Loss of endogenous juvenile hormone production |
Data sourced from a morphological and ultrastructural investigation in Musca domestica. mdpi.com
Chitin (B13524) Biosynthesis Pathway Interference by this compound
This compound, an insect growth regulator, primarily functions as a juvenile hormone (JH) analogue, disrupting the normal developmental processes of insects. nih.govmdpi.com Its impact on the chitin biosynthesis pathway is not due to direct enzymatic inhibition but is rather an indirect consequence of the hormonal imbalance it creates. mdpi.comnih.gov By mimicking the action of juvenile hormone, this compound interferes with the precise endocrine signaling required for successful molting, a process intrinsically linked to the synthesis of a new cuticle. mdpi.comnih.gov
Direct or Indirect Inhibition of Chitin Synthesis
Scientific literature categorizes insect growth regulators (IGRs) based on their mode of action, commonly distinguishing between chitin synthesis inhibitors and disruptors of juvenile hormone (JH) and ecdysteroids. mdpi.com this compound is classified as a JH-analogue, meaning its primary target is the hormonal regulation of development rather than the chitin synthase enzyme itself. mdpi.comherts.ac.ukbcpcpesticidecompendium.org
The molting process in arthropods is governed by the interplay between ecdysone, which initiates the molt, and juvenile hormone, which dictates the nature of the molt (i.e., larval-larval, larval-pupal, or pupal-adult). researchgate.netwikipedia.org The synthesis of a new cuticle, a complex structure primarily composed of chitin and proteins, is a critical phase of this process. nih.gov
This compound's interference is indirect. By maintaining a high level of JH-like activity at a time when natural JH titers should be low, it disrupts the normal sequence of gene expression and physiological events that orchestrate molting. nih.gov This hormonal dysregulation leads to a failure in the proper formation of the new cuticle, which includes the synthesis and deposition of chitin. nih.gov While some studies have grouped this compound under the general heading of "chitin synthesis inhibitors" when examining broader physiological effects, its mechanism is distinct from compounds like benzoylphenylureas that directly inhibit the chitin synthase enzyme. researchgate.netnih.gov
For instance, research on the pink bollworm, Pectinophora gossypiella, investigated the effects of this compound on key enzymes. The following table summarizes the significant changes observed in phosphatase activity after treatment with the LC50 value of this compound.
| Enzyme | Developmental Stage | Observed Effect (% Change in Activity) | Significance |
|---|---|---|---|
| Acid Phosphatase (ACP) | Full-grown Larvae (6 hr post-treatment) | Significant Increase | Very Highly Significant (P<0.001) |
| Acid Phosphatase (ACP) | Early-aged Pupae | +274.78% | Very Highly Significant (P<0.001) |
| Acid Phosphatase (ACP) | Mid-aged Pupae | +253.21% | Very Highly Significant (P<0.001) |
| Acid Phosphatase (ACP) | Late-aged Pupae | +126.01% | Very Highly Significant (P<0.001) |
| Alkaline Phosphatase (ALP) | Full-grown Larvae (6 hr post-treatment) | -47.54% | Very Highly Significant (P<0.001) |
Data derived from a study on Pectinophora gossypiella, showing the percentage change in enzyme activity after treatment with this compound compared to a control group. researchgate.net
These enzymatic disturbances reflect a broader physiological disruption initiated by the hormonal imbalance, which ultimately compromises processes essential for successful development, including cuticle formation. researchgate.net
Consequences on Cuticle Formation and Integrity During Moulting Processes
The indirect inhibition of chitin synthesis and the disruption of the molting cascade by this compound have severe consequences for the formation and integrity of the insect cuticle. mdpi.comnih.gov The cuticle serves as the exoskeleton, providing structural support, muscle attachment points, and protection from dehydration and pathogens. nih.gov Its proper formation is paramount for survival.
Exposure to this compound leads to a range of developmental defects that are symptomatic of failed cuticle formation. mdpi.com These include:
Moulting Failure: The most prominent effect is the inability of the insect to properly shed its old cuticle (ecdysis). mdpi.com This is often due to an improperly formed, weak, or malformed new cuticle that cannot withstand the pressures of molting or provide the necessary support.
Formation of Intermediates: Treatment can result in the development of larval-pupal or pupal-adult intermediates, where the insect displays characteristics of both stages. researchgate.net These individuals have improperly formed cuticles and are non-viable.
Reduced Cuticular Integrity: The resulting cuticle is often thin, brittle, or improperly sclerotized. This compromised barrier function leaves the insect vulnerable to physical injury, desiccation, and infection. nih.gov
Ultrastructural studies on insects treated with other IGRs that disrupt cuticle formation have revealed disorganization in the lamellae of the endocuticle, leading to a loss of structural integrity. ekb.eg Although this compound acts hormonally, the end result on the cuticle is similar: a failure to produce a functional exoskeleton, which is lethal to the insect. mdpi.comnih.gov This disruption of growth, metamorphosis, and molting is the ultimate insecticidal effect of this juvenile hormone analogue. mdpi.com
Biological Efficacy and Entomological Impacts of Diofenolan
Developmental and Metamorphic Disruptions Induced by Diofenolan in Insect Species
This compound exerts significant disruptive effects on the developmental and metamorphic transitions of insects. These impacts can lead to prolonged developmental stages, abnormal transformations, and ultimately, reduced survival or the production of non-viable adults.
Inhibition and Prolongation of Larval Development
Treatment with this compound has been shown to inhibit the normal progression of larval development and prolong the larval duration in several insect species. Studies on the pink bollworm, Pectinophora gossypiella, demonstrated that sublethal concentrations of this compound resulted in pronouncedly prolonged larval durations and a drastic regression in the developmental rate, in a dose-dependent manner entomoljournal.comresearchgate.net. Similarly, in the tobacco cutworm, Spodoptera litura, topical application of this compound to fifth instar larvae led to a delay in larval-larval and larval-pupal ecdysial duration areeo.ac.ircabidigitallibrary.org. The developmental rate was also considerably regressed proportionally to the ascending concentration in P. gossypiella entomoljournal.com.
Disruption of Pupation and Induction of Pupal Deformities
The process of pupation is significantly affected by this compound exposure. In Pectinophora gossypiella, the pupation process was detrimentally prohibited regardless of the larval instar treated entomoljournal.comresearchgate.net. Treatment of newly hatched larvae resulted in the formation of deformed pupae, with observed percentages of 66.67% and 50.0% at 1.0 and 0.1 ppm, respectively entomoljournal.com. Treatment of full-grown larvae also resulted in pupal deformations entomoljournal.comresearchgate.net. For the red palm weevil, Rhynchophorus ferrugineus, the highest dose level of this compound caused a decrease in pupation and disrupted the pupation program in a percentage of individuals psu.edu. Pupal deformities observed in Rhynchophorus ferrugineus included dorso-ventrally compressed bodies, failure of complete escape from the prepupal skin, tubercle thorax, and dwarf wing pads psu.edu.
Suppression of Adult Emergence and Production of Abnormal Adults
This compound treatment can lead to the suppression or complete blockage of adult emergence. In Rhynchophorus ferrugineus, prepupal treatments reduced the rate of adult emergence in an effect reversibly correlated with the dose-level, with higher dose levels completely preventing adult eclosion psu.edu. Studies on the blow fly, Chrysomya megacephala, following egg treatment with this compound, also reported the suppression of adult emergence nih.govresearchgate.net. In Spodoptera litura, reduced adult emergence was observed after topical application to fifth instar larvae areeo.ac.ircabidigitallibrary.org. Furthermore, the emergence of abnormal adults has been noted. In Chrysomya megacephala, only deformed adults emerged, which died soon after eclosion nih.govresearchgate.net. Rhynchophorus ferrugineus treated with this compound also showed similar adult malformations psu.edu. The formation of pupal-adult mosaics has also been reported nih.govresearchgate.net.
Impacts on Embryogenesis and Egg Viability
The embryonic stage and the viability of eggs are also susceptible to the effects of this compound. Treatment of freshly laid eggs of Chrysomya megacephala with this compound severely derailed embryogenesis and postembryonic development nih.govresearchgate.net. This included reduced eclosion, resulting in dead, non-viable eggs, undeveloped embryos of various stages, and fully developed embryos entrapped within the chorion and unable to eclose nih.govresearchgate.net. This compound was found to be more potent than pyriproxyfen (B1678527) in suppressing embryogenesis in this species nih.govresearchgate.net. Additionally, adult scales treated with this compound have been shown to produce non-viable eggs agropages.com. In Musca domestica, this compound negatively affects reproductive ability, causing reduced egg-laying and hatching mdpi.comresearchgate.net.
Reproductive System Alterations and Sterilizing Effects of this compound
Beyond developmental disruptions, this compound has demonstrated effects on the reproductive systems of insects, leading to sterilizing outcomes.
Quantitative Analysis of Fecundity and Egg-Laying Reduction
Studies have quantitatively demonstrated the ability of this compound to reduce fecundity and egg-laying in susceptible insect species. In Musca domestica (house fly), treatment with this compound negatively affects reproductive ability, causing extensive morphological alterations in ovaries and ovarioles that reduce egg-laying mdpi.comresearchgate.net. Different concentrations of this compound applied topically to female M. domestica resulted in a dose-dependent decrease in the average number of eggs laid mdpi.com. For instance, treatments with 50 and 75 µg/µL of this compound caused a 70% and 72% decrease in fecundity, respectively, compared to control groups researchgate.net. These tests showed significant differences between treated and control females mdpi.com.
Table 1: Effect of this compound on Musca domestica Fecundity
| This compound Concentration (µg/µL) | Average Egg Number ± SD | Fecundity Inhibition (%) |
| 0 (Control) | [Data from source] | 0 |
| 5 | [Data from source] | [Data from source] |
| 25 | [Data from source] | [Data from source] |
| 50 | [Data from source] | 70 |
| 75 | [Data from source] | 72 |
Note: Specific average egg number and fecundity inhibition percentage values for 5 and 25 µg/µL were not explicitly provided in the snippets, only that significant differences were observed and 50 and 75 µg/µL caused 70% and 72% reduction respectively.
Induction of Sterility in Adult Insect Stages
This compound has been shown to induce sterility in adult insects. IGRs, including this compound, are known to act mostly on larval stages but can also induce sterility in adults mdpi.commdpi.comresearchgate.net. In Musca domestica, this compound negatively affects the reproductive ability of females, leading to reduced egg-laying and hatching mdpi.comresearchgate.net. Morphological and ultrastructural investigations revealed extensive alterations in the ovaries and ovarioles of treated females, strongly suggesting a rapid transition of the corpora allata (an endocrine gland producing juvenile hormone required for ovarian development) from inactivity to degeneration mdpi.comresearchgate.netdntb.gov.ua. This disruption of ovarian development contributes to the sterilizing effects observed in M. domestica mdpi.comresearchgate.netdntb.gov.ua. The sterilizing effects of this compound in M. domestica are considered promising for integrated pest management programs mdpi.comresearchgate.netdntb.gov.uarepec.org.
Species-Specific Susceptibility and Selectivity of this compound
The efficacy of this compound varies depending on the insect species, demonstrating a degree of species-specific susceptibility and selectivity. It has been tested against various pests across different orders.
Responses of Lepidopteran Species (e.g., Papilio demoleus, Pectinophora gossypiella, Spodoptera littoralis)
This compound is used for the control of several lepidopterous species entomoljournal.comeasletters.comijarbs.comresearchgate.netresearchgate.net.
In Papilio demoleus (common citrus butterfly), this compound severely hampers normal growth, development, and metamorphosis, causing deformities such as delayed ecdysis, ecdysial failure, mortality, reduced pupation, deformed pupae, and complete inhibition of adult emergence rroij.comjst.go.jp. Studies on P. demoleus have shown similar effects to those observed in other lepidopteran insects, including the prolongation of larval stages jst.go.jp.
Against Pectinophora gossypiella (pink bollworm), this compound has shown effectiveness. LC50 values were estimated for newly hatched and full-grown larvae entomoljournal.com. Treatment of full-grown larvae with higher concentrations resulted in impaired development and the formation of larval-pupal intermediates entomoljournal.com. Treatment of newly hatched larvae also resulted in the formation of deformed pupae entomoljournal.com. This compound also exhibited a prevalent reducing effect on proteins in P. gossypiella larvae and pupae researchgate.net.
For Spodoptera littoralis (Egyptian cotton leafworm), this compound has been evaluated as a chitin (B13524) synthesis inhibitor (CSI) ijarbs.comeasletters.com. It exhibited considerable antifeedant activity against S. littoralis larvae, reducing food consumption easletters.comeasletters.com. This compound also significantly regressed assimilation rate, relative metabolic rate, relative weight gain, and growth rate in larvae easletters.com. Studies have shown that this compound can increase protein content in the haemolymph and fat bodies of last instar larvae of S. littoralis ijarbs.com. However, it seriously suppressed protein content in pupae regardless of age ijarbs.com. This compound also caused a significant reduction in carbohydrate and lipid content in S. littoralis larvae researchgate.net. In Spodoptera litura (tobacco cutworm), another Spodoptera species, this compound caused delayed larval-larval and larval-pupal ecdysial duration, larval and pupal mortality, eclosion failure, formation of intermediates, low pupation, and reduced adult emergence areeo.ac.irareeo.ac.ir.
Responses of Dipteran Species (e.g., Musca domestica, Chrysomya megacephala)
This compound has demonstrated efficacy against dipteran species, including Musca domestica and Chrysomya megacephala.
As detailed in sections 3.2.2 and 3.2.3, this compound negatively affects the reproductive ability of Musca domestica, reducing egg-laying and inducing sterility through morphological alterations in the reproductive system and effects on the corpora allata mdpi.comresearchgate.netdntb.gov.uarepec.org.
In Chrysomya megacephala (blow fly), treatment of freshly laid eggs with this compound severely derailed embryogenesis and postembryonic development researchgate.netnih.gov. Effects included reduced eclosion, dead and non-viable eggs, undeveloped embryos, and fully developed embryos unable to eclose researchgate.netnih.gov. Latent effects observed included larval mortality, abnormal pupariation, reduced normal pupariation, formation of pupal-adult mosaics, suppression of adult emergence, and emergence of deformed adults researchgate.netnih.gov. This compound was found to be more potent than pyriproxyfen in suppressing embryogenesis in C. megacephala researchgate.netnih.gov.
Responses of Coleopteran Species (e.g., Rhynchophorus ferrugineus)
This compound has been tested against coleopteran pests such as Rhynchophorus ferrugineus (red palm weevil) medkoo.comentomoljournal.comeasletters.compsu.eduresearchgate.net. Topical application of this compound onto Rhynchophorus ferrugineus prepupae showed effects on survival, growth, and development psu.eduresearchgate.net. The highest dose of this compound caused a slight prohibition of pupation psu.edu. The higher two dose levels of this compound completely prevented adult eclosion, although some adults enclosed at lower dose levels psu.eduresearchgate.net. This compound also reduced body weights in pupae and impaired adult morphogenesis at lower doses psu.eduresearchgate.net.
Efficacy Against Scale Insect Populations
This compound is used for the control of scale insects entomoljournal.comeasletters.comijarbs.comresearchgate.netresearchgate.net. While specific details regarding the quantitative efficacy against various scale insect species were not extensively detailed in the provided search results, its use for their control is noted in multiple sources entomoljournal.comeasletters.comijarbs.comresearchgate.netresearchgate.net.
Comparative Susceptibility Profiles Across Diverse Insect Orders
This compound, an insect growth regulator (IGR), has demonstrated varying degrees of efficacy across a range of insect orders, primarily influencing developmental processes such as molting, metamorphosis, and reproduction. Its activity is often attributed to its function as a juvenile hormone analogue (JHA) or a chitin synthesis inhibitor (CSI), interfering with critical endocrine pathways or structural development essential for insect survival and maturation. Investigations into the comparative susceptibility of diverse insect taxa highlight the compound's targeted effects and potential applications in integrated pest management strategies.
Research has shown significant impacts of this compound on species within the order Lepidoptera. Studies on the pink bollworm, Pectinophora gossypiella, revealed dose-dependent toxicity, affecting larval and pupal stages. Complete pupal mortality was observed at higher concentrations, preventing adult emergence. The susceptibility varied with larval instar, indicated by differing LC50 values for newly hatched versus full-grown larvae. herts.ac.uk For instance, the LC50 for newly hatched larvae was estimated at 0.028 ppm, while for full-grown larvae, it was 0.036 ppm. herts.ac.uk Treatment of P. gossypiella larvae also resulted in prolonged larval and pupal durations and inhibited pupation. herts.ac.uk
| Insect Species (Order) | Stage Treated | Observed Effects | LC50 (ppm) |
| Pectinophora gossypiella (Lepidoptera) | Newly hatched larvae | Larval/Pupal mortality, prolonged development, inhibited pupation | 0.028 herts.ac.uk |
| Pectinophora gossypiella (Lepidoptera) | Full-grown larvae | Larval/Pupal mortality, prolonged development, inhibited pupation, pupal deformities | 0.036 herts.ac.uk |
| Papilio demoleus (Lepidoptera) | Larvae | Inhibition of emergence, deformities | Not specified |
| Spodoptera litura (Lepidoptera) | Penultimate instar larvae | Dose-related larval mortality, higher efficacy in younger larvae | Not specified |
| Rhynchophorus ferrugineus (Coleoptera) | Prepupae | Affected survival, growth, development, pupal and adult deformities | Not specified |
| Musca domestica (Diptera) | Adult females | Reduced egg-laying and hatching, ovarian alterations | Not specified |
| Scale insects (Hemiptera) | 1st and 2nd instar larvae | Inhibition of development | Not specified |
| Scale insects (Hemiptera) | Adults | Production of non-viable eggs | Not specified |
In Papilio demoleus, the common citrus butterfly, this compound treatment led to complete inhibition of emergence and the occurrence of larval and pupal deformities, demonstrating its disruptive impact on metamorphosis in this lepidopteran pest. wikipedia.org Similarly, studies on the tobacco cutworm, Spodoptera litura, indicated dose-related mortality in penultimate instar larvae, with younger larvae exhibiting higher susceptibility to this compound. nih.govwikidata.orgajol.info
Within the order Coleoptera, the red palm weevil, Rhynchophorus ferrugineus, has been studied for its susceptibility to this compound. Topical application to prepupae affected survival, growth, and development, resulting in pupal and adult deformities. made-in-china.com
Investigations involving the order Diptera have explored the effects of this compound on the house fly, Musca domestica. These studies revealed that this compound negatively impacted the reproductive capacity of female flies, reducing egg-laying and hatching rates and causing significant morphological changes in the ovaries. normandata.eunih.govnih.gov Effects on the blow fly, Chrysomya megacephala, including impacts on embryogenesis and postembryonic development, have also been noted. made-in-china.com
This compound is also recognized for its effectiveness against scale insects (Hemiptera), including the San Jose scale, Quadraspidiotus perniciosus. herts.ac.ukwikipedia.orgthegoodscentscompany.comthegoodscentscompany.com It is particularly effective against the early larval instars (first and second) by inhibiting their development. thegoodscentscompany.com Furthermore, exposure of adult scale insects to this compound results in the production of non-viable eggs, contributing to population suppression. thegoodscentscompany.com
While less detailed information is available in the provided context for other orders, this compound has been mentioned in relation to Schistocerca gregaria within the order Orthoptera herts.ac.uk, suggesting a broader spectrum of activity across different insect groups.
The differential susceptibility observed across these diverse insect orders and even within different life stages of the same species underscores the complex interactions between this compound and insect physiology. These variations are likely influenced by factors such as the specific mode of action (JHA or CSI activity), the insect species' developmental pathways, metabolic capabilities, and the stage of exposure.
Biochemical and Physiological Responses to Diofenolan Exposure
Modulation of Enzymatic Activities by Diofenolan
This compound exposure has been demonstrated to significantly alter the activity of several key enzymes, including phosphatases and detoxification enzymes, which play vital roles in insect development and defense mechanisms.
Studies on the pink bollworm, Pectinophora gossypiella, have revealed that this compound can substantially disrupt the normal activity of both acid phosphatase (ACP) and alkaline phosphatase (ALP). Treatment with this compound has been shown to cause a remarkable elevation in ACP activity in the larval stage. ekb.egresearchgate.net This stimulatory effect on ACP activity was also observed to be predominant in the pupal stage, irrespective of age. ekb.egresearchgate.net
Conversely, this compound exposure leads to a significant decrease in ALP activity in the larvae of P. gossypiella. ekb.egresearchgate.net The effect on pupal ALP activity is more varied; a pronounced decline in activity is observed in early-aged pupae, while a remarkable enhancement is seen in mid- and late-aged pupae. ekb.egresearchgate.net Specifically, research has quantified a 47.54% reduction in ALP activity in treated full-grown larvae. researchgate.net In pupae, this compound treatment resulted in a 36.94% reduction in ALP activity in early-aged pupae, followed by substantial increases of 464.43% in mid-aged and 95.19% in late-aged pupae. researchgate.net The activity of ACP in pupae was also significantly enhanced, with increases of 274.78% in early-aged, 253.21% in mid-aged, and 126.01% in late-aged pupae following exposure to this compound. researchgate.net
**Table 1: Effect of this compound on Phosphatase Activity in *Pectinophora gossypiella***
| Developmental Stage | Enzyme | Effect of this compound | Percentage Change |
|---|---|---|---|
| Larvae | Acid Phosphatase (ACP) | Enhanced | Not specified |
| Larvae | Alkaline Phosphatase (ALP) | Declined | -47.54% |
| Early-aged Pupae | Acid Phosphatase (ACP) | Enhanced | +274.78% |
| Mid-aged Pupae | Acid Phosphatase (ACP) | Enhanced | +253.21% |
| Late-aged Pupae | Acid Phosphatase (ACP) | Enhanced | +126.01% |
| Early-aged Pupae | Alkaline Phosphatase (ALP) | Declined | -36.94% |
| Mid-aged Pupae | Alkaline Phosphatase (ALP) | Enhanced | +464.43% |
| Late-aged Pupae | Alkaline Phosphatase (ALP) | Enhanced | +95.19% |
**Table 2: Effect of this compound on Detoxification Enzyme Activity in *Spodoptera litura***
| Enzyme | Effect of this compound |
|---|---|
| Acetylcholinesterase (AChE) | Inhibitory |
| Glutathione-S-Transferase (GST) | Excitatory |
Dynamics of Key Metabolite Content in Response to this compound
Exposure to this compound can lead to significant disturbances in the metabolic pathways of insects, particularly affecting protein and carbohydrate metabolism. These alterations can have profound impacts on the growth, development, and survival of the organism.
Research has demonstrated that this compound can cause a notable reduction in the total protein content in the larvae of Pectinophora gossypiella. researchgate.net Furthermore, a predominant reducing effect on protein content was observed in pupae of all ages of this species following this compound treatment. researchgate.net Similar effects have been noted in the red palm weevil, Rhynchophorus ferrugineus, where this compound treatment led to significant reductions in the protein levels of newly formed and late-aged pupae. scialert.net These findings indicate that this compound interferes with protein synthesis or enhances protein degradation, thereby disrupting normal developmental processes that are heavily reliant on a stable protein pool.
Table 3: Effect of this compound on Total Protein Content
| Insect Species | Developmental Stage | Effect of this compound |
|---|---|---|
| Pectinophora gossypiella | Larvae | Reduction |
| Pectinophora gossypiella | Pupae (all ages) | Reduction |
| Rhynchophorus ferrugineus | Newly formed Pupae | Reduction |
| Rhynchophorus ferrugineus | Late-aged Pupae | Reduction |
This compound exposure has been shown to drastically decrease the carbohydrate content in the larvae of P. gossypiella. researchgate.net In the pupal stage of R. ferrugineus, the application of higher doses of this compound resulted in a reciprocal V-shaped trend in carbohydrate content throughout pupal life, indicating a complex disruption of carbohydrate metabolism. scialert.netdocsdrive.com Specifically, these doses caused a reduction in carbohydrate levels at the beginning and end of the pupal stage, with an increase observed during the mid-pupal stage. scialert.net Carbohydrates such as glycogen and trehalose are the primary sources of energy for many physiological processes in insects, and their depletion can severely impact survival and development. nih.govresearchgate.net
Table 4: Effect of this compound on Carbohydrate Content
| Insect Species | Developmental Stage | Dose | Effect of this compound |
|---|---|---|---|
| Pectinophora gossypiella | Larvae | Not specified | Drastic decline |
| Rhynchophorus ferrugineus | Pupae | High and medium | Reciprocal V-shaped trend |
| Rhynchophorus ferrugineus | Pupae | Low | Gradual decrease |
Respiratory Metabolism Alterations Induced by this compound
The insect growth regulator this compound has been found to alter the respiratory metabolism of insects. In the red palm weevil, Rhynchophorus ferrugineus, the volume of consumed oxygen was observed to be inversely correlated with the dose of this compound applied. This suggests a dose-dependent suppression of oxygen uptake. Furthermore, an inhibitory effect of this compound on carbon dioxide output was also noted. The respiratory quotient (RQ), which is the ratio of carbon dioxide produced to oxygen consumed, was found to have mean values of less than unity but greater than 0.7 in treated pupae. An RQ in this range typically indicates that a mixture of carbohydrates and lipids is being utilized for energy.
**Table 5: Effect of this compound on Respiratory Metabolism in *Rhynchophorus ferrugineus***
| Parameter | Effect of this compound |
|---|---|
| Oxygen Consumption | Inversely correlated with dose |
| Carbon Dioxide Output | Inhibitory effect |
| Respiratory Quotient (RQ) | Mean values between 0.7 and 1.0 |
Structure Activity Relationships Sar of Diofenolan and Analogues
Influence of Dioxolane Ring Modifications on Biological Activity
The 1,3-dioxolane (B20135) ring is a crucial feature in a variety of biologically active compounds, and its presence in Diofenolan is fundamental to its insecticidal properties. The two oxygen atoms within this heterocyclic ring are believed to play a significant role in the molecule's interaction with its target site in insects. It is hypothesized that these oxygen atoms can form hydrogen bonds with the target receptor, enhancing the ligand-target interaction and thereby improving biological activity.
In the case of this compound, the ethyl group at the 2-position and the linkage to the phenoxyphenoxy moiety at the 4-position are critical. It can be inferred from general SAR principles of juvenile hormone mimics that alterations to the ethyl group, such as increasing or decreasing its chain length, would likely impact activity. A shorter chain might lead to a weaker hydrophobic interaction with the receptor, while a bulkier group could introduce steric hindrance, preventing optimal binding.
The following table summarizes the generalized influence of dioxolane ring features on the activity of juvenile hormone mimics, which can be extrapolated to this compound:
| Dioxolane Ring Feature | Postulated Influence on Biological Activity | Rationale |
| Two Oxygen Atoms | Essential for activity | Potential for hydrogen bonding with the target receptor, enhancing binding affinity. |
| Substituent at C2 (Ethyl group in this compound) | Optimal size is critical | Balances hydrophobic interactions and steric constraints within the receptor's binding site. |
| Linkage at C4 | Proper orientation and length are key | Positions the phenoxyphenoxy moiety for optimal interaction with the receptor. |
Effects of Substituents on the Phenoxyphenoxy Moiety on Activity Profiles
In the context of this compound, the unsubstituted phenoxyphenoxy group appears to be optimal. Introducing substituents could have several effects:
Steric Hindrance: Bulky substituents could prevent the molecule from binding effectively to its target.
Altered Lipophilicity: Substituents would change the octanol-water partition coefficient (logP), which could affect the compound's ability to penetrate the insect cuticle and reach its target site.
Metabolic Stability: Substituents might create new sites for metabolic attack by insect enzymes, potentially leading to faster detoxification and reduced efficacy.
The table below illustrates the likely effects of hypothetical substitutions on the phenoxyphenoxy moiety of this compound based on general SAR principles for this class of compounds:
| Substituent Type | Position | Predicted Effect on Activity | Rationale |
| Small Alkyl Groups | Para | May be tolerated or slightly decrease activity | Minor change in lipophilicity and sterics. |
| Halogens (e.g., Cl, F) | Para | Potentially increase activity | Can enhance binding through halogen bonding and increase metabolic stability. |
| Bulky Groups (e.g., tert-butyl) | Any | Likely to decrease activity | Significant steric hindrance, preventing proper receptor binding. |
| Polar Groups (e.g., -OH, -NH2) | Any | Likely to decrease activity | Reduced lipophilicity may hinder transport to the target site. |
Role of Stereochemistry and Chiral Centers in this compound's Biological Potency
This compound possesses two chiral centers, at the C2 and C4 positions of the dioxolane ring. Consequently, it can exist as four possible stereoisomers (two pairs of enantiomers). The commercial product is a mixture of the (2R, 4S) and (2R, 4R) racemates. The stereochemistry of a pesticide molecule is a critical determinant of its biological activity because biological receptors, being chiral themselves, often exhibit stereoselectivity towards their ligands. michberk.com
While specific studies isolating and testing the individual stereoisomers of this compound are not publicly available, research on other chiral insecticides, including juvenile hormone analogues, consistently demonstrates that one stereoisomer is often significantly more active than the others. acs.org This difference in potency arises from the fact that only the correctly oriented isomer can achieve a precise three-point interaction with the receptor, leading to a stable and effective binding. The less active or inactive isomers may not fit the binding site correctly or may even inhibit the binding of the active isomer.
The development of enantioselective synthetic methods to produce only the most active stereoisomer(s) is a key strategy in modern pesticide development to enhance efficacy and reduce non-target effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatization and Prediction of Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. taylorfrancis.com For juvenile hormone mimics, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their insecticidal potency. plos.org These models can predict the activity of novel, unsynthesized analogues, thereby guiding the design of more effective insecticides.
Although a specific QSAR model for this compound is not available in the literature, studies on other juvenile hormone mimics provide a framework for what such a model would entail. Typically, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These analyses generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge (positive or negative), hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
A hypothetical QSAR model for this compound analogues would likely reveal the following:
Steric Fields: Favorable steric interactions would be expected around the phenoxyphenoxy moiety, indicating the importance of this group fitting into a specific hydrophobic pocket in the receptor. Unfavorable steric bulk around certain positions on the aromatic rings would confirm the negative impact of bulky substituents.
Electrostatic Fields: The model would likely highlight the importance of the electronegative oxygen atoms in the dioxolane ring for favorable electrostatic interactions with the receptor.
Hydrophobic Fields: A large, favorable hydrophobic region would be expected to correspond to the phenoxyphenoxy group, emphasizing the importance of lipophilicity for activity.
The development of a robust QSAR model for this compound would require a dataset of analogues with varying substituents and their corresponding biological activities. Such a model would be a powerful predictive tool for the rational design of new, more potent, and potentially more selective this compound-based insecticides.
Resistance Mechanisms to Diofenolan in Target Pest Populations
Evolution and Dynamics of Resistance to Diofenolan in Field and Laboratory Populations
The evolution of resistance to insecticides can occur in both laboratory-selected and field populations. Laboratory selection experiments involve exposing insect populations to increasing concentrations of an insecticide over generations to simulate the pressure experienced in the field and to study the genetic and biochemical changes associated with resistance development. While laboratory studies have demonstrated the potential for insects to develop resistance to JHAs, including this compound, serious field resistance limiting their use has not been widely documented. scispace.com
Studies on other insect growth regulators, such as diflubenzuron (B1670561), have shown that resistance can develop in field populations under intensive application. For example, a strain of Culex pipiens mosquitoes developed significant resistance to diflubenzuron after several years of intensive use in Italy. nih.govfrontiersin.org This suggests that while field resistance to this compound may not be currently widespread, the potential exists for its development under sustained selection pressure.
Research on the pink bollworm, Pectinophora gossypiella, a pest known to develop resistance to various insecticides, has evaluated the toxicity and developmental effects of this compound. entomoljournal.comresearchgate.net While studies have focused on the efficacy and disruptive effects of this compound on this pest, the evolution and dynamics of resistance specifically to this compound in field populations of P. gossypiella require further investigation.
Biochemical Mechanisms of this compound Resistance
Biochemical mechanisms of insecticide resistance primarily involve the insect's ability to metabolize, sequester, or excrete the toxic compound more efficiently. This is often mediated by the increased activity or altered expression of detoxification enzymes. ekb.egresearchgate.netekb.eg
Overexpression or Altered Activity of Detoxification Enzymes (e.g., Phosphatases, Cytochrome P450 Monooxygenases, Esterases)
Increased activity of detoxification enzymes is a common mechanism of resistance to various insecticides, including some IGRs. ekb.egekb.eg Enzymes such as esterases, cytochrome P450 monooxygenases (CYP450s), and glutathione (B108866) S-transferases (GSTs) play significant roles in the metabolism and detoxification of xenobiotics in insects. areeo.ac.irekb.egekb.eg
Studies investigating the effects of this compound on enzymatic activities in insects provide insights into potential resistance mechanisms. For instance, research on the tobacco cutworm, Spodoptera litura, examined the impact of this compound and pyriproxyfen (B1678527) on detoxifying enzymes like acetylcholinesterase (AChE) and GST. areeo.ac.ir While this study focused on the effects of JHAs on enzyme activity rather than established resistance, it highlights the potential involvement of these enzymes in the insect's response to this compound. areeo.ac.ir
Another study on the pink bollworm, Pectinophora gossypiella, investigated the effects of this compound on phosphatase activity (acid phosphatase - ACP and alkaline phosphatase - ALP). ekb.egresearchgate.net The study found that this compound had a diverse effect on phosphatase activity, with pronounced declines in early-aged pupae but remarkable enhancement in mid- and late-aged pupae. ekb.eg Increased activity of phosphatases has been suggested to indicate an increased capability of the target insect to detoxify tested compounds. researchgate.net
Research on other IGRs, like diflubenzuron, has implicated β-esterases, AChE, and CYP450s in detoxification. frontiersin.org While direct evidence specifically linking overexpression or altered activity of these enzymes to resistance against this compound is limited in the provided search results, the general role of these enzyme families in insecticide detoxification suggests they are potential candidates for mediating this compound resistance.
Target-Site Modifications Affecting this compound Binding
Target-site modification is another important mechanism of insecticide resistance. This involves alterations in the structure or sensitivity of the protein or biological target that the insecticide interacts with, reducing the insecticide's binding affinity or efficacy. researchgate.netpmjournal.irmdpi.com
For JHAs like this compound, the primary target is the juvenile hormone receptor complex, which involves the Methoprene-tolerant (Met) protein and its dimerization partner, Taiman (Tai). Modifications in these proteins could potentially lead to reduced binding of this compound, conferring resistance.
While the provided search results discuss target-site modifications as a general mechanism of insecticide resistance, particularly in the context of antibiotics and other insecticide classes like diflubenzuron (affecting chitin (B13524) synthase) nih.govfrontiersin.orglibretexts.org, there is no specific information directly linking target-site modifications in the juvenile hormone receptor or related proteins to resistance against this compound in the provided context.
Genetic Basis of this compound Resistance: Molecular Characterization of Resistance Genes
Understanding the genetic basis of insecticide resistance involves identifying the genes and mutations that confer resistance. This often involves molecular techniques to characterize resistance genes, such as those encoding detoxification enzymes or target-site proteins. researchgate.netlibretexts.org
Resistance can arise from spontaneous mutations or the acquisition of resistance genes through horizontal gene transfer. researchgate.netlibretexts.org These resistance genes can be located on chromosomes, plasmids, or transposons. libretexts.org
While the provided search results discuss the genetic basis of resistance in general terms and in relation to other insecticides (e.g., mutations in the chitin synthase gene conferring diflubenzuron resistance) nih.govfrontiersin.org, there is a lack of specific information on the molecular characterization of genes conferring resistance specifically to this compound. Further research is needed to identify the genes involved in this compound resistance and the specific mutations or regulatory changes that lead to increased detoxification or altered target-site sensitivity.
Cross-Resistance Patterns between this compound and Other Insect Growth Regulators or Insecticides
Cross-resistance occurs when a pest population resistant to one insecticide also exhibits resistance to another insecticide, often from the same chemical class or with a similar mode of action. However, cross-resistance can also occur between insecticides with different modes of action, particularly if the resistance mechanism involves broad-spectrum detoxification enzymes. google.com
This compound is a juvenile hormone analog. Cross-resistance patterns between different JHAs and between JHAs and other insecticide classes have been investigated for resistance management purposes. Studies have shown varying cross-resistance patterns depending on the insect species and the specific insecticides involved. For example, a pyriproxyfen-resistant strain of the housefly, Musca domestica, showed medium cross-resistance to other JHAs like fenoxycarb (B1672525) and methoprene (B1676399) but no cross-resistance to diflubenzuron. scispace.com
Research on Spodoptera littoralis has investigated cross-resistance patterns with various insecticides, including some IGRs. researchgate.net While this study mentions this compound in the context of evaluating IGRs, the specific cross-resistance patterns involving this compound and other insecticides are not detailed in the provided snippets.
The potential for cross-resistance between this compound and other insecticides is an important consideration for resistance management strategies. If a population develops resistance to this compound, it may also be less susceptible to other JHAs or even insecticides from different classes if the resistance mechanism is a general one, such as enhanced metabolic detoxification. Conversely, a lack of cross-resistance or even negative cross-resistance (where resistance to one compound increases susceptibility to another) could inform strategies for rotating or combining insecticides to delay resistance development. researchgate.net
Environmental Ecotoxicology and Fate Research of Diofenolan
Ecotoxicological Impacts on Non-Target Organisms
Pesticides can pose a serious threat to various non-target organisms, including beneficial insects, aquatic life, and other wildlife. frontiersin.org Assessing the ecotoxicological impacts of diofenolan involves studying its effects on different organisms across various environmental compartments. fobig.de
Effects on Aquatic Invertebrates (e.g., Daphnia magna Male Offspring Induction and Reproductive Effects)
Studies have investigated the effects of this compound on aquatic invertebrates, particularly Daphnia magna. This compound has shown potent activity in inducing male offspring production in D. magna at low concentrations, ranging from ng/L to μg/L. nih.govunit.no This male offspring induction is linked to this compound binding to the juvenile hormone receptor in D. magna, mimicking the activity of the crustacean juvenile hormone, methyl farnesoate (MF). nih.govaopwiki.org MF is a key determinant of male sex in crustaceans, and its analogs can activate the methoprene (B1676399) tolerant (Met) receptor, leading to the induction of genes involved in sex determination and causing male offspring formation. aopwiki.org
The induction of male offspring in Daphnia is often associated with reduced fecundity and a potential decline in population size, indicating adverse endocrine disruption effects. aopwiki.org While one long-term toxicity test with Daphnia magna cited a No Observed Effect Concentration (NOEC) of 1 mg/L and a Lowest Observed Effect Concentration (LOEC) of > 1 mg/L based on measured concentrations, another study based on measured concentrations calculated a 21-day NOEC of 0.56 mg/L and a LOEC of 0.97 mg/L for effects on reproduction. europa.eu Effects on parent animals in the latter study had NOEC and LOEC values of 0.1 and 0.17 mg/L, respectively, suggesting chronic toxicity to aquatic invertebrates at concentrations below 1 mg/L. europa.eu
Impacts on Terrestrial Non-Target Arthropods and Beneficial Organisms
Assessing the side-effects of pesticides on terrestrial non-target arthropods and beneficial organisms is an important part of regulatory assessment in regions like Europe. bugwood.org These organisms play crucial roles in ecosystems, including pest control and pollination. europa.eu
Research indicates that IGRs, including this compound, are often considered compatible with integrated pest management systems due to their selective action. researchgate.net Studies have evaluated the toxicity of this compound to beneficial arthropods. For example, laboratory bioassays on the parasitoid Encarsia citrina showed that while the broad-spectrum insecticide diazinon (B1670403) resulted in complete mortality of adult E. citrina, exposure to this compound did cause an increase in mortality, with a rate effect observed. nzpps.org However, some E. citrina adults surviving this compound exposure were still able to successfully parasitize scale insects. nzpps.org
This compound has been reported as non-toxic to several beneficial parasitoids and predators of some pests, such as Chrysoperla carnea. entomoljournal.com
Endocrine Disrupting Potential of this compound in Ecological Systems
Endocrine-disrupting chemicals (EDCs) are exogenous substances that can alter the functions of the endocrine system, potentially causing adverse effects in organisms and populations. who.intunep.org Evidence suggests that adverse endocrine-mediated effects have occurred in some wildlife species due to exposure to certain environmental chemicals. who.int
This compound has been identified as having endocrine disrupting potential, particularly through its interaction with the juvenile hormone receptor in aquatic invertebrates like Daphnia magna. nih.govaopwiki.org Its ability to induce male offspring production in D. magna by mimicking juvenile hormone activity is a clear indication of its interference with the endocrine system in this species. nih.govaopwiki.org This effect can lead to changes in the male:female ratio of offspring and potentially impact population dynamics. aopwiki.org
Molecular and Transcriptomic Responses of Environmental Bioindicators to this compound Exposure
Transcriptomic analysis, which examines the complete set of RNA transcripts in an organism, can provide insights into the molecular mechanisms of an organism's response to environmental stressors, including chemical exposure. nih.govfrontiersin.org This approach can help identify genes and pathways affected by contaminants. nih.govfrontiersin.org
Global whole-body transcriptome analysis of Daphnia magna exposed to this compound at a concentration of 10 ng/L showed an up-regulation of juvenile hormone-responsive genes. nih.gov Additionally, this analysis indicated modulation of several genes involved in the ecdysone (B1671078) receptor signaling pathway. nih.gov These findings suggest that this compound influences multiple endocrine signaling pathways in D. magna at the molecular level, warranting further investigation into its potential interference with growth, development, and reproduction. nih.gov
Environmental Persistence and Biotransformation Research Methodologies
Understanding the environmental persistence and biotransformation of a chemical is crucial for assessing its potential long-term impacts. Environmental fate studies investigate how chemicals enter and behave in different environmental compartments like air, soil, and water. frontiersin.org Regulatory frameworks often require data on degradation half-lives to assess environmental persistence. eawag.ch
Studies on Soil Interaction, Adsorption, and Leaching Potential
The interaction of chemicals with soil, including adsorption and leaching, significantly influences their environmental fate and potential to contaminate groundwater. nih.gov Adsorption describes the process by which a substance adheres to soil particles, while leaching refers to the movement of a substance through the soil profile with percolating water. iece.org
Factors such as soil organic carbon content, pH, and clay content are known to influence the adsorption and leaching dynamics of pesticides in soil. nih.govwww.csiro.au Studies on the adsorption behavior of chemicals in soil often employ batch and column methods to simulate field conditions. pjoes.com Adsorption equilibrium data can be fitted to models like the Freundlich and Langmuir isotherms to understand pesticide-soil interactions. nih.govpjoes.com The potential for leaching is assessed by examining the distribution of the chemical in soil columns and its presence in leachate. nih.gov
While general methodologies for studying soil interaction, adsorption, and leaching are well-established and applied to various chemicals nih.goviece.orgwww.csiro.aupjoes.com, specific detailed research findings on this compound's soil interaction, adsorption, and leaching potential were not extensively available in the provided search results. However, the principles and methods described in the context of other chemicals like diuron (B1670789) and PFASs are applicable to studying this compound's behavior in soil. nih.govwww.csiro.au
Research on Biodegradation Pathways and Identification of Environmental Metabolites
Research into the environmental fate of chemical compounds like this compound is crucial for understanding their persistence and potential impact on ecosystems. Biodegradation, the breakdown of substances by microorganisms, is a significant process influencing the environmental fate of pesticides and other xenobiotic compounds researchgate.netnih.gov. Studying biodegradation pathways involves identifying the intermediate metabolites formed as the parent compound is transformed nih.gov.
Biodegradation studies often utilize techniques like liquid chromatography–quadrupole time of flight–mass spectrometry (LC-QTOF-MS) or gas chromatography-mass spectrometry (GC-MS) to detect and identify intermediate metabolites nih.govnih.govresearchgate.net. Radiolabeled compounds are also frequently employed in environmental fate studies to track the movement and transformation of the parent compound and its degradation products in different environmental compartments like soil and water criver.comfera.co.ukbattelle.org.
Microbial communities in soil and water play a vital role in the biodegradation of organic pollutants researchgate.netalltech.com. Various bacterial strains have been shown to degrade complex xenobiotic compounds through different metabolic pathways, often involving enzymes like dioxygenases and peroxidases that can cleave aromatic rings or introduce oxygen into the molecule, making it more susceptible to further breakdown researchgate.netnih.govmdpi.com.
For example, studies on the biodegradation of other compounds have identified various transformation processes, including hydrolysis, dehalogenation, and hydroxylation, leading to the formation of intermediate metabolites nih.govepa.gov. The specific metabolites formed depend on the chemical structure of the parent compound and the metabolic capabilities of the microorganisms involved nih.govnih.gov.
Environmental fate studies, including biodegradation research, are essential for regulatory assessments of agrochemicals to determine their behavior and potential impact in soil, water, and air criver.combattelle.org. These studies help in understanding the persistence, mobility, and potential for accumulation of the parent compound and its degradation products in the environment fera.co.ukeuropa.eu.
While specific data tables detailing this compound's biodegradation pathway and metabolites were not found, the general methodologies and findings from studies on the biodegradation of similar compounds highlight the complexity and importance of this research area in environmental science.
Table 1: General Environmental Fate Processes Studied
| Environmental Compartment | Relevant Processes |
| Soil | Aerobic and anaerobic degradation, Leaching, Sorption |
| Water | Aerobic mineralization, Hydrolysis, Photolysis |
| Sediment | Aerobic and anaerobic degradation |
Further dedicated research on the microbial degradation of this compound is needed to fully elucidate its biodegradation pathways and identify the specific environmental metabolites formed under various environmental conditions.
Advanced Analytical Methodologies for Diofenolan Research
Development and Validation of Chromatographic and Spectrometric Techniques for Quantitative Analysis in Biological and Environmental Matrices
Quantitative analysis of diofenolan in complex biological and environmental matrices requires robust and sensitive analytical techniques. Chromatography, coupled with mass spectrometry, is a primary approach for this purpose. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed techniques for the analysis of pesticides and other organic compounds in various sample types, including biological tissues and environmental water samples. nih.govrsc.orgresearchgate.netchromatographyonline.com
For the quantitative analysis of this compound, methods involving both GC-MS and LC-MS have been explored. PubChem data indicates the availability of mass spectral information for this compound obtained via both GC-MS and LC-MS (ESI-QFT) nih.gov. LC-MS methods often involve reversed-phase columns, such as Acquity BEH C18, for chromatographic separation before detection by mass spectrometry. nih.gov Sample preparation is a crucial step in these analyses to isolate and concentrate the analyte from the complex matrix and minimize matrix effects that can interfere with ionization and detection nih.govuab.edu. Techniques like dispersive liquid-liquid microextraction (DLLME) have been coupled with GC-MS for the screening and quantification of pesticides, including this compound, in water samples rsc.org.
Validation of these methods is essential to ensure their accuracy, precision, sensitivity, and specificity for the intended matrix. This typically involves determining parameters such as limits of detection (LOD) and quantification (LOQ), linearity, recovery, and repeatability. While specific validation data for this compound in various matrices is not extensively detailed in the provided snippets, general principles for validating quantitative analytical methods for pesticides in biological and environmental samples using GC-MS and LC-MS are well-established and involve careful sample preparation, appropriate chromatographic separation, and sensitive mass spectrometric detection chromatographyonline.comnih.govuab.edustanford.edu. The use of internal standards is often necessary to account for variations during sample preparation and analysis, although finding suitable internal standards that mimic the behavior of the analyte can be challenging uab.edu.
This compound has been included as an analyte in proficiency tests for pesticide residues in fruits and vegetables, indicating that analytical methods exist for its determination in food matrices using techniques like GC and LC coupled with mass spectrometry eurl-pesticides.eu.
Bioanalytical Assays for Characterizing Receptor Binding and Agonist/Antagonist Activity of this compound
Bioanalytical assays are critical for understanding the biological mechanisms of action of this compound, particularly its interaction with target receptors and its activity as an agonist or antagonist. Research has shown that this compound acts as a juvenile hormone (JH) agonist, binding to the juvenile hormone receptor (JHR) in organisms like Daphnia magna. nih.govunit.nodoi.org
Assays to characterize receptor binding can include radioligand binding assays, which are considered a gold standard for determining the affinity of a compound for a receptor's binding domain eurofinsdiscovery.com. Label-free methods like mass spectrometry-based ligand binding assays are also used and can confirm direct binding eurofinsdiscovery.com.
To assess the agonist or antagonist activity of this compound, functional assays are employed. For JH receptors, these assays often measure downstream effects of receptor activation. In the case of Daphnia magna, a short-term in vivo screening assay has been used to detect chemicals with male offspring induction activity, a known effect of JH agonists in this species nih.govresearchgate.net. A two-hybrid assay using the D. magna JH receptor has also confirmed this compound's strong JH activity nih.gov.
For other types of receptors, common functional assays include reporter gene transcription assays and assays measuring intracellular signaling molecules like cyclic AMP (cAMP) nih.govnih.govrevvity.com. Reporter gene assays involve cells engineered to express the receptor and a reporter gene whose expression is controlled by the receptor's activation. Agonist binding leads to reporter gene expression, while antagonists block agonist activity nih.goveurofinsdiscovery.com. cAMP assays are used for G protein-coupled receptors (GPCRs), where agonists can increase or decrease cAMP levels depending on the receptor coupling (Gαs or Gαi), and antagonists block these effects nih.govrevvity.com. While the provided information specifically links this compound to the juvenile hormone receptor, these general bioanalytical approaches are applicable to characterizing its potential interactions with other biological targets.
Application of Metabolomic and Proteomic Profiling for Comprehensive Response Characterization
Metabolomic and proteomic profiling provide comprehensive insights into the biological responses of organisms exposed to this compound by simultaneously analyzing a wide range of small molecules (metabolites) and proteins, respectively researchgate.netnih.gov. These "omics" approaches can reveal altered biochemical pathways and cellular processes.
Metabolomics, often utilizing techniques like GC-MS and LC-MS, can identify changes in the levels of various metabolites in biological samples following this compound exposure researchgate.netnih.gov. This can help to elucidate the metabolic fate of this compound itself (identifying metabolites) and understand the broader impact on the organism's metabolism. For instance, metabolomics has been used in studies involving Daphnia to understand responses to environmental stimuli and chemical exposure nih.govhiroshima-u.ac.jp.
Proteomics, typically involving mass spectrometry-based techniques, focuses on the identification and quantification of proteins in a biological system ijarbs.comresearchgate.net. Changes in protein expression or modification can indicate affected cellular functions and pathways. Studies on the effects of insect growth regulators, including this compound, on insects have sometimes involved examining protein content in different tissues ijarbs.comresearchgate.netentomoljournal.com. For example, research on Spodoptera littoralis treated with this compound investigated changes in total protein content in haemolymph and fat bodies ijarbs.com. Proteomics can provide a more detailed view of the specific proteins affected, offering clues about the molecular mechanisms of toxicity or response.
Synthetic Chemistry and Derivatization of Diofenolan Analogues for Structure Activity Studies
Methodologies for Stereoselective Synthesis of Diofenolan Isomers
This compound has two chiral centers within its 1,3-dioxolane (B20135) ring, leading to the possibility of four stereoisomers: (2R,4S), (2R,4R), (2S,4R), and (2S,4S). The technical product is a mixture, often described as containing a mix of rac-(2R,4S) and rac-(2R,4R) isomers. herts.ac.uk Achieving stereoselective synthesis, which favors the formation of one stereoisomer over others, is a key challenge in the synthesis of chiral compounds. youtube.com
While specific detailed methodologies for the stereoselective synthesis of individual this compound isomers were not extensively detailed in the search results, the general principles of stereoselective synthesis apply. These methodologies often involve using chiral starting materials or chiral catalysts to direct the reaction towards a specific stereochemical outcome. youtube.comresearchgate.netgoogleapis.com Techniques like asymmetric synthesis or the resolution of racemic mixtures through methods such as chiral chromatography are standard approaches to obtain enantiomerically pure compounds. googleapis.comgoogle.comgoogle.com The presence of two chiral centers in this compound implies that diastereoselective and enantioselective strategies would be necessary to isolate or synthesize specific isomers. youtube.com
Rational Design and Synthetic Strategies for Novel Dioxolane Derivatives
Rational design of novel derivatives involves modifying the chemical structure of a lead compound, like this compound, to improve its desired biological activity, selectivity, or pharmacokinetic properties. wikipedia.org For dioxolane derivatives, modifications can be made to the substituents on the dioxolane ring or the attached side chains. nih.gov
Synthetic strategies for creating novel dioxolane derivatives related to this compound would involve established organic chemistry reactions to introduce different functional groups or modify the existing ones. This could include reactions affecting the ethyl group, the phenoxyphenoxy moiety, or the dioxolane ring itself. The goal is to synthesize a series of analogues with systematic structural variations to explore how these changes impact the interaction with biological targets, such as insect hormone receptors or enzymes involved in chitin (B13524) synthesis, which are relevant to this compound's activity. medkoo.compsu.edunih.goveasletters.com Structure-activity relationship studies on other dioxolane derivatives have shown that modifications to substituents can significantly affect affinity and selectivity towards biological targets. nih.gov
Optimization of Synthetic Yields and Purity for Research Applications
Optimizing synthetic yields and purity is essential for providing sufficient quantities of high-quality material for research applications, including biological testing and detailed SAR studies. arborpharmchem.com Low yields or impurities can complicate the interpretation of biological data.
Optimization strategies in chemical synthesis typically involve tuning reaction conditions such as temperature, pressure, reaction time, solvent, and catalyst. arborpharmchem.com For complex molecules like this compound and its derivatives, this might also involve exploring different synthetic routes to find the most efficient and selective pathway. Purification techniques such as chromatography (including chiral chromatography for isomer separation), crystallization, and distillation are crucial for obtaining compounds of high purity. arborpharmchem.com The goal is to maximize the amount of desired product obtained while minimizing the formation of byproducts and impurities. arborpharmchem.com Achieving high purity is particularly important when studying the specific biological effects of individual stereoisomers.
Research Gaps and Future Directions in Diofenolan Studies
Elucidation of Remaining Unknown Mechanisms of Action at the Molecular Level
Although diofenolan is known to interfere with endogenous juvenile hormone levels, the precise molecular targets and pathways it interacts with are not fully characterized in all target and non-target species. mdpi.comareeo.ac.irresearchgate.net Research indicates that juvenile hormone analogues can disrupt the physiological cycles of endocrine glands like the corpora allata, which produce juvenile hormone. mdpi.comresearchgate.net Studies on Musca domestica have shown that this compound negatively affects reproductive ability and causes morphological alterations in ovaries and ovarioles, suggesting interference at multiple levels within the reproductive apparatus. mdpi.comresearchgate.net Further investigations are needed to identify the specific proteins, receptors, or enzymes that this compound binds to or modulates. physiology.orgufl.edu Understanding these interactions at a molecular level is essential for predicting potential off-target effects and for the rational design of more selective compounds. Advanced techniques such as receptor binding assays, transcriptomics, and proteomics could provide deeper insights into the molecular cascade initiated by this compound exposure. uninet.eduhumanspecificresearch.orgecetoc.orgnih.gov
Comprehensive Long-Term Ecological Impact Assessments and Field Research
While IGRs like this compound are considered to have lower toxicity to non-target organisms compared to some conventional insecticides, comprehensive long-term ecological impact assessments are still needed. areeo.ac.irresearchgate.net The persistence and fate of this compound in various environmental compartments (soil, water, air) and its potential for bioaccumulation or trophic transfer require further investigation. herts.ac.uk Research should extend beyond laboratory settings to include extensive field studies evaluating the effects of this compound on beneficial insects, aquatic organisms, soil dwelling invertebrates, and other non-target species under realistic application scenarios. nih.govpan-europe.info Long-term monitoring programs are necessary to understand potential subtle or chronic effects on populations and ecosystem functions, including impacts on biodiversity and natural pest control mechanisms. nih.govpan-europe.info Such studies are vital for a complete understanding of this compound's environmental footprint and for informing responsible use guidelines.
Development of Novel Resistance Management Strategies and Integrated Pest Management (IPM) Approaches for this compound
The development of insecticide resistance is a significant challenge in pest management. slideshare.netirac-online.orgnih.gov While there is less information available on resistance specifically to this compound compared to older insecticide classes, the potential for resistance evolution exists. slideshare.netirac-online.org Future research should focus on monitoring for the development of this compound resistance in key pest species and elucidating the underlying genetic and biochemical mechanisms of resistance if it emerges. slideshare.netirac-online.orgnih.gov This knowledge is critical for developing effective resistance management strategies. slideshare.netirac-online.orgnih.govcroplife.org.au
Integration of Advanced Analytical and Omics Technologies for Holistic Research
Advanced analytical techniques are crucial for the precise detection and quantification of this compound and its metabolites in biological and environmental samples. europeanpharmaceuticalreview.comlgcstandards.comscorpiusbiologics.comwater360.com.au Further development and application of highly sensitive and selective analytical methods, such as advanced chromatography coupled with mass spectrometry, are needed to support research on environmental fate, exposure assessment, and toxicokinetics. europeanpharmaceuticalreview.comlgcstandards.comscorpiusbiologics.comwater360.com.au
Design and Synthesis of Next-Generation this compound Analogues with Enhanced Selectivity and Reduced Environmental Impact
Building upon the knowledge gained from detailed mechanism of action studies and ecological impact assessments, future research should focus on the rational design and synthesis of next-generation this compound analogues. dntb.gov.uamdpi.combeilstein-journals.org The goal is to develop compounds with enhanced selectivity towards target pests, reduced toxicity to non-target organisms, improved environmental biodegradability, and lower potential for resistance development. nih.govepa.gov Structure-activity relationship studies, guided by molecular modeling and target interaction data, can inform the design of novel molecules with optimized properties. mdpi.combeilstein-journals.org Synthetic chemistry efforts are needed to efficiently produce these new analogues for testing and evaluation. dntb.gov.uamdpi.combeilstein-journals.org This forward-looking research is essential for developing safer and more sustainable insect control tools for the future. nih.govepa.gov
Q & A
Q. What molecular mechanisms underlie Diofenolan’s insect growth-regulating effects, and how can these be systematically investigated?
this compound acts as a juvenile hormone (JH) analog, disrupting endocrine pathways critical for insect development. Methodologically, researchers should combine in vivo assays (e.g., dosing Musca domestica adults) with in vitro techniques like RNA sequencing to identify JH pathway gene expression changes . Histological analysis of corpora allata (CA) glands and ovaries, as demonstrated in M. domestica studies, can quantify hyperplasia/hypertrophy and ultrastructural degeneration . Dose-response experiments and time-series sampling (e.g., T0 to T3 intervals) are essential to track dynamic effects .
Q. What standardized protocols exist for evaluating this compound’s efficacy in non-target species, and how can ecological risks be minimized?
Standardized protocols involve tiered ecotoxicological testing:
- Tier 1 : Acute toxicity assays (LC₅₀/EC₅₀) on non-target arthropods (e.g., honeybees) using OECD Guidelines 213/213.
- Tier 2 : Chronic exposure studies to assess reproductive and developmental impacts, aligning with ’s methodology for ovarian and CA gland analysis .
- Tier 3 : Field studies to monitor bioaccumulation and food web effects. Data should be analyzed using ANOVA or mixed-effects models to distinguish treatment effects from environmental variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s species-specific effects be resolved, particularly in cases of differential JH receptor binding?
Contradictions may arise from species-specific JH receptor isoforms or metabolic pathways. Researchers should:
- Perform comparative genomics to map receptor homology across target/non-target species.
- Use LC-MS/MS to quantify this compound metabolites in hemolymph and tissues, correlating degradation rates with observed effects .
- Apply Bayesian meta-analysis to synthesize disparate datasets, weighting studies by sample size and methodological rigor .
Q. What experimental designs are optimal for distinguishing this compound’s direct endocrine disruption from indirect feedback-mediated effects (e.g., CA gland inactivation)?
A split-cohort design is recommended:
- Cohort 1 : Administer this compound and measure JH titers via radioimmunoassay (RIA) at critical intervals (T0–T3).
- Cohort 2 : Use RNAi to silence CA gland activity, then compare ovarian degeneration patterns to Cohort 1. Significant divergence would indicate feedback-mediated effects .
- Control : Include JH-deficient mutants (if available) to isolate this compound’s primary targets .
Q. How can longitudinal studies be structured to assess resistance evolution in pest populations exposed to this compound?
- Phase 1 : Establish baseline susceptibility via bioassays on field-collected populations.
- Phase 2 : Conduct multi-generational selection experiments, applying sublethal this compound doses.
- Phase 3 : Use qPCR to monitor allele frequency shifts in candidate genes (e.g., CYP450s, JH esterase).
- Data Analysis : Fit resistance ratios (RR₅₀) and model trajectories using population genetics software (e.g., BayeScan) .
Methodological and Analytical Challenges
Q. What statistical approaches are most robust for analyzing time-lapsed morphological data in this compound-treated insects?
- Multivariate Analysis : Principal Component Analysis (PCA) can reduce dimensionality in ultrastructural datasets (e.g., cell volume, mitochondrial density).
- Generalized Linear Mixed Models (GLMMs) : Account for repeated measures (e.g., T0–T3 intervals) and random effects like individual variability .
- Survival Analysis : Kaplan-Meier curves and Cox proportional hazards models for mortality/sterility timelines .
Q. How can researchers address reproducibility issues in this compound studies, particularly in replicating CA gland activation/inactivation cycles?
- Standardized Rearing Conditions : Control temperature, photoperiod, and diet to minimize confounding variables.
- Blinded Histopathological Scoring : Use tools like ImageJ with pre-defined thresholds for hypertrophy/hyperplasia quantification .
- Open Data Practices : Deposit raw datasets (e.g., microscopy images, LC-MS outputs) in repositories like Zenodo, adhering to FAIR principles .
Ethical and Ecological Considerations
Q. What frameworks exist for balancing pest control efficacy with non-target arthropod conservation in this compound-based IPM strategies?
- Risk-Benefit Analysis : Quantify pest population suppression against non-target mortality using decision matrices.
- Landscape-Scale Modeling : Tools like CLIMEX or DYMEX can predict spatial-temporal exposure risks .
- Stakeholder Engagement : Integrate farmer surveys (Likert-scale questionnaires) to assess field applicability and unintended ecological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
